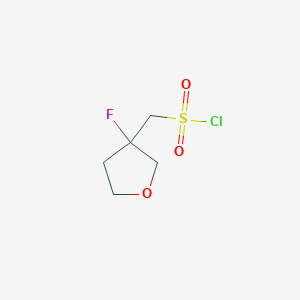
3-Fluoropiperidine-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
Sulfonyl chlorides, such as “3-Fluoropiperidine-1-sulfonyl chloride”, can be synthesized by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with simple and readily accessible reagents, offering safe operations, easy purification without chromatography, and high yields .
Molecular Structure Analysis
The molecular structure of “3-Fluoropiperidine-1-sulfonyl chloride” consists of a six-membered piperidine ring with a fluorine atom and a sulfonyl chloride group attached .
Physical And Chemical Properties Analysis
“3-Fluoropiperidine-1-sulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Synthesis of Alkane- and Arylsulfonyl Chlorides
3-Fluoropiperidine-1-sulfonyl chloride is employed in synthesizing various sulfonyl chlorides, which are widely used in manufacturing detergents, ion-exchange resins, elastomers, pharmaceuticals, dyes, and herbicides. The synthesis method is advantageous due to its simplicity, high yield, and mild reaction conditions, which do not require heating, cooling, or high pressure (Lezina, Rubtsova & Kuchin, 2011).
Synthesis of 5-Sulfonylfluoro Isoxazoles
3-Fluoropiperidine-1-sulfonyl chloride is utilized in the synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process. This process is essential for producing functionalized isoxazoles with sulfonyl fluoride moieties, which have significant applications in chemical and pharmaceutical industries (Leng & Qin, 2018).
Solid-Phase Synthesis of 1,3-Oxazolidin-2-ones
The compound is involved in the solid-phase synthesis of 1,3-oxazolidin-2-ones, where polymer-supported sulfonyl chloride is used. This method allows the preparation of high enantiopurity oxazolidinones, which are crucial in developing new pharmaceuticals (Holte, Thijs & Zwanenburg, 1998).
Radiolabelling of Amines
In radiolabelling, 3-[18F]fluoropropanesulfonyl chloride, which is structurally similar to 3-Fluoropiperidine-1-sulfonyl chloride, is used as a prosthetic agent. It's essential for creating radiolabelled sulfonamides, which are crucial in positron emission tomography (PET) imaging, contributing to advancements in medical diagnostics (Löser et al., 2013).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides
This compound is instrumental in the oxidation of heteroaromatic thiols to sulfonyl chloride. The method avoids using chlorine gas and is applicable to substrates challenging to process with other procedures. The resultant sulfonyl fluorides are stable and can be used as monomers in various chemical syntheses (Wright & Hallstrom, 2006).
Future Directions
properties
IUPAC Name |
3-fluoropiperidine-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNOYLBRIDZLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)



